molecular formula C12H20N2O2 B7509965 N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide

货号 B7509965
分子量: 224.30 g/mol
InChI 键: DDEVELQJMDQRPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

作用机制

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide selectively targets mutant forms of EGFR, particularly the T790M mutation, which is resistant to first- and second-generation EGFR inhibitors. By irreversibly binding to the mutant EGFR, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide inhibits downstream signaling pathways that promote cell survival and proliferation, leading to tumor regression.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has been shown to have minimal off-target effects, resulting in fewer side effects compared to first- and second-generation EGFR inhibitors. N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

实验室实验的优点和局限性

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has several advantages for use in lab experiments, including its specificity for mutant EGFR and its minimal off-target effects. However, its irreversible binding to EGFR may limit its use in certain experimental settings, and its high cost may also be a limitation for some researchers.

未来方向

For N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide research include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential use in other cancer types, and identifying mechanisms of resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide in order to develop strategies to overcome resistance. Additionally, further research is needed to fully understand the long-term effects of N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide treatment and its potential impact on patient survival.

合成方法

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide is synthesized through a multistep process that involves the reaction of 2-bromo-4-methoxy-5-(trifluoromethyl)aniline with (R)-2-(cyclohexylamino)propanoic acid to form the intermediate compound, which is then treated with 1,2-diaminocyclohexane and trifluoroacetic acid to yield N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide.

科学研究应用

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC, particularly in patients with EGFR T790M mutation. In a phase I clinical trial, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide demonstrated a response rate of 51% in patients with EGFR T790M mutation-positive NSCLC. Subsequent phase II and III trials confirmed the efficacy of N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide in this patient population, leading to its approval by the US Food and Drug Administration (FDA) in 2015.

属性

IUPAC Name

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(14-7-4-8-14)9-13-12(16)10-5-2-1-3-6-10/h10H,1-9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEVELQJMDQRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。